molecular formula C11H16N2O6 B11745865 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11745865
M. Wt: 272.25 g/mol
InChI Key: YEINCFMPBYLFKQ-YRCORFKGSA-N
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Description

This compound is a modified nucleoside characterized by a pyrimidine-2,4-dione base (5-methyluracil, or thymine) linked to a stereospecifically substituted oxolane (tetrahydrofuran) ring. The sugar moiety contains hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and an additional methyl group at the same position. Its molecular formula is C₁₁H₁₆N₂O₇, with a molecular weight of 288.26 g/mol . It is a synthetic analog of thymidine, distinguished by the presence of a hydroxymethyl group and a methyl group on the sugar ring.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(10(18)12-8(5)17)9-6(15)7(16)11(2,4-14)19-9/h3,6-7,9,14-16H,4H2,1-2H3,(H,12,17,18)/t6-,7+,9-,11-/m1/s1

InChI Key

YEINCFMPBYLFKQ-YRCORFKGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@@](O2)(C)CO)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)(C)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the condensation of a pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups on the oxolane ring are susceptible to oxidation. For example, in analogous pyrimidine nucleosides, oxidation with agents like potassium permanganate under acidic conditions can convert primary alcohols to carboxylic acids or ketones, depending on the reaction environment .

Reaction TypeReagents/ConditionsOutcome
Hydroxyl oxidationKMnO₄, H+Formation of ketones/carboxylic acids

Reduction Reactions

Reduction of carbonyl groups (e.g., ketones or aldehydes) in the pyrimidine ring or sugar moiety can occur using agents like sodium borohydride . This is critical for functional group interconversion in medicinal chemistry .

Reaction TypeReagents/ConditionsOutcome
Carbonyl reductionNaBH₄Formation of secondary alcohols

Substitution Reactions

The hydroxyl groups on the oxolane ring undergo nucleophilic substitution. For example, in structurally similar compounds (e.g., 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione), azide groups are introduced via substitution, as seen in derivatives like 1-[(2R,4S,5R)-4-(azidomethyl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .

Reaction TypeReagents/ConditionsOutcome
Azide substitutionHN₃, catalytic acidIntroduction of azide groups

Protection/Deprotection of Hydroxyl Groups

The hydroxyl groups can be transiently protected (e.g., using tert-butyl(dimethyl)silyl (TBS) groups ) during synthesis to prevent unwanted side reactions. This is evident in derivatives such as 1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-hydroxy-2-methoxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .

Reaction TypeReagents/ConditionsOutcome
TBS protectionTBSCl, imidazoleTemporary hydroxyl protection

Structural Analogues and Reactivity Trends

Structurally similar compounds exhibit comparable reactivity:

  • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione : Substituted with azide or bromide groups .

  • 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methylpyrimidine-2,4-dione : Demonstrates reactivity at the sugar hydroxyl groups .

Biological Implications of Reactivity

The compound’s reactivity influences its biological activity , particularly in interactions with molecular targets like viral proteins (e.g., Ebola VP40) . For example, hydroxyl groups may participate in hydrogen bonding, while substitutions (e.g., azide) can modulate binding affinities.

Scientific Research Applications

Medicinal Chemistry

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione is primarily studied for its potential as an antiviral and anticancer agent.

  • Antiviral Activity : The compound exhibits inhibitory effects on viral replication by targeting nucleic acid synthesis pathways. It has been shown to interfere with the activity of DNA polymerases and RNA-dependent RNA polymerases, making it a candidate for developing antiviral therapies against various viruses .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cellular proliferation mechanisms. Its ability to inhibit key enzymes involved in nucleic acid synthesis is crucial for its anticancer activity .

Biological Research

In biological studies, the compound is utilized to investigate cellular processes and interactions with macromolecules:

  • Cellular Mechanisms : Studies have shown that this compound can modulate signaling pathways related to cell growth and apoptosis. Its interactions with proteins involved in cell cycle regulation are of particular interest .
  • Biomolecular Interactions : The compound serves as a model for understanding how small molecules can influence enzyme activities and protein-protein interactions within cells .

Industrial Applications

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of biologically active compounds:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound acts as a building block for more complex molecules used in drug formulation .

Case Study 1: Antiviral Development

A study demonstrated the efficacy of this compound against the influenza virus. The compound was tested in vitro and showed significant reduction in viral titers at low concentrations. Mechanistic studies revealed that it inhibited viral RNA synthesis by targeting viral polymerases .

Case Study 2: Cancer Therapy Research

In another study focusing on breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results indicated that treatment with this compound led to a decrease in cell viability and increased markers of apoptosis .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntiviral and anticancer drug developmentInhibits viral replication; induces apoptosis
Biological ResearchStudies on cellular mechanismsModulates signaling pathways; influences enzyme activity
Industrial ApplicationsIntermediate in API synthesisEssential for producing biologically active compounds

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. By inhibiting these enzymes, the compound can disrupt the replication of viruses and the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the sugar ring, base modifications, or functional groups. Key differences influence solubility, stability, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Modifications Pharmacological Relevance Reference
Query Compound C₁₁H₁₆N₂O₇ 5-(Hydroxymethyl)-5-methyloxolan, thymine base Potential antiviral/anticancer applications inferred from structural analogs .
2',3'-Dideoxythymidine C₁₀H₁₄N₂O₄ Lack of hydroxyl groups at C2' and C3' Antiviral agent; inhibits reverse transcriptase in HIV .
1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione C₉H₁₁N₅O₆ Azide group at C5' Azide-modified nucleosides are precursors for "click chemistry" in drug design; potential antiviral activity .
1-[(2R,3R,4S,5S)-5-Fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione C₁₀H₁₃FN₂O₇ Fluorine at C5' Fluorine enhances metabolic stability and binding affinity in nucleoside analogs .
2'-Deoxyuridine C₉H₁₂N₂O₅ Uracil base (lacks 5-methyl group), deoxyribose Used in DNA synthesis studies; antitumor agent when combined with inhibitors .
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione C₁₂H₁₅FN₂O₆ Fluoro substituent at C5, 2-hydroxyethyl group Fluoropyrimidines are used in chemotherapy (e.g., 5-fluorouracil derivatives) .

Key Findings from Research

Antiviral Activity: Azido derivatives (e.g., compound in ) are structurally similar to azidothymidine (AZT), a known HIV inhibitor. The azide group facilitates prodrug activation via intracellular reduction . Fluorinated analogs (e.g., ) exhibit enhanced resistance to enzymatic degradation, improving their half-life in biological systems .

Structural Stability :

  • The 5-methyl and hydroxymethyl groups in the query compound may sterically hinder nucleoside phosphorylases, reducing metabolic breakdown compared to unmodified thymidine .
  • Methoxy or acetoxy substitutions (e.g., ) increase lipophilicity, enhancing membrane permeability .

Targeted Modifications :

  • 2',3'-Dideoxy compounds (e.g., ) lack hydroxyl groups critical for DNA incorporation, making them chain-terminating agents in viral replication .
  • Deoxyuridine derivatives (e.g., ) are utilized in thymidylate synthase inhibition, a strategy in cancer therapy .

Biological Activity

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly referred to as 5,6-Dihydrouridine, is a modified nucleoside with significant biological activity. This compound is recognized for its role in RNA metabolism and potential therapeutic applications, particularly in oncology and antiviral treatments.

  • Molecular Formula : C9H14N2O6
  • Molecular Weight : 246.22 g/mol
  • CAS Number : 5627-05-4
  • Solubility :
    • DMF: 16 mg/ml
    • DMSO: 10 mg/ml
    • PBS (pH 7.2): 5 mg/ml

5,6-Dihydrouridine exhibits its biological activity primarily through its influence on nucleic acid synthesis and metabolism. It acts as an intermediate in the synthesis of tetrahydrouridine (THU), a potent inhibitor of cytidine deaminase (CDA). This inhibition is crucial because CDA plays a significant role in the metabolism of nucleosides and can affect the efficacy of certain chemotherapeutic agents.

Antitumor Activity

Research indicates that THU derived from 5,6-Dihydrouridine can inhibit cell proliferation by regulating the cell cycle. This property is particularly beneficial for tumors expressing high levels of CDA. A study demonstrated that THU effectively reduced tumor growth in animal models by enhancing the cytotoxic effects of chemotherapeutic drugs .

Antiviral Properties

5,6-Dihydrouridine has also shown antiviral activity. It has been studied for its potential use against various viruses by interfering with viral RNA synthesis. The compound's ability to modify RNA can hinder viral replication processes .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cancer, the administration of tetrahydrouridine was combined with standard chemotherapy. Results indicated a significant increase in treatment efficacy and reduced side effects due to the modulation of nucleoside metabolism .

Case Study 2: Viral Infections

A study focusing on respiratory viruses highlighted the effectiveness of 5,6-Dihydrouridine in reducing viral load in infected cells. The compound was shown to inhibit viral RNA polymerase activity, leading to decreased replication rates .

Comparative Analysis of Biological Activity

Activity Type Compound Mechanism Outcome
AntitumorTetrahydrouridineInhibition of CDAReduced tumor growth
Antiviral5,6-DihydrouridineInterference with RNA synthesisDecreased viral replication

Q & A

Q. What are the key synthetic pathways for this compound, and how are stereochemical challenges addressed?

The synthesis typically involves nucleoside coupling strategies, where the sugar moiety (oxolane ring) is coupled with a modified pyrimidine base. Stereochemical control is critical, as evidenced by the use of protecting groups (e.g., acetyl or trityl groups) to preserve hydroxyl configurations during reactions . For example, describes the use of 4,4'-dimethoxytrityl (DMT) protection to isolate intermediates with defined stereochemistry. High-resolution NMR and X-ray crystallography are essential for verifying stereochemical outcomes .

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm the oxolane ring conformation and pyrimidine substitution patterns. For instance, reports distinct chemical shifts for the hydroxymethyl group (δ ~3.5–4.0 ppm) and pyrimidine protons (δ ~7.5–8.5 ppm).
  • HPLC/MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity and validates molecular weight (e.g., 258.23 g/mol for the 5-methyluridine analog in ).
  • X-ray Crystallography : Used to resolve absolute configurations, as demonstrated in for related pyrrolidine derivatives.

Q. What is the known biological activity or mechanism of action of this compound?

As a nucleoside analog, it may inhibit enzymes like polymerases or reverse transcriptases by mimicking natural substrates. highlights its potential role in biochemical pathways, such as interacting with UDP-Ara4N, a lipid A modification enzyme in bacterial systems. The hydroxymethyl and methyl groups likely influence binding specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, cofactors) or enzyme isoforms. A systematic approach includes:

  • Kinetic Studies : Measure IC50 under standardized conditions (e.g., ATP concentration, temperature).
  • Structural Analysis : Use cryo-EM or crystallography to compare binding modes across studies .
  • Mutagenesis : Test enzyme variants to identify residues critical for inhibition .

Q. What experimental strategies optimize synthesis yield while maintaining stereochemical fidelity?

  • Protecting Group Strategy : Sequential protection of hydroxyl groups (e.g., tert-butyldimethylsilyl or acetyl groups) minimizes side reactions .
  • Catalytic Methods : Enzymatic glycosylation or asymmetric catalysis can enhance stereoselectivity, as seen in for related tetrahydrofuran derivatives.
  • Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures real-time reaction control .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

and note decomposition risks under acidic/alkaline conditions or prolonged heat exposure. Stability studies should include:

  • Accelerated Degradation Tests : HPLC monitoring at 40°C/75% RH to identify degradation products (e.g., CO, CO2, or nitrogen oxides).
  • Buffer Compatibility : Test solubility and stability in common buffers (PBS, Tris-HCl) .

Methodological Tables

Property Value/Technique Reference
Molecular Weight258.23 g/mol (C10H14N2O6)
Stability (Storage)2–8°C under inert atmosphere
Key Degradation ProductsCO, CO2, nitrogen oxides
Enzyme Interaction ExampleUDP-Ara4N binding in lipid A modification

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